

Thermochemical Data of Cyclodecanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclodecanol

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Introduction

Cyclodecanol, a 12-carbon cyclic alcohol, and its derivatives are of interest in various fields, including the synthesis of fragrances and pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for **cyclodecanol**, details on relevant experimental methodologies, and an exploration of its biochemical degradation pathway. While extensive experimental data for **cyclodecanol** is limited in publicly available literature, this guide consolidates the existing information from established chemical databases and describes the standard experimental protocols for determining such properties.

Thermochemical Data of Cyclodecanol

The following tables summarize the available quantitative thermochemical data for **cyclodecanol**. It is important to note that some of the data presented is based on computational estimations rather than direct experimental measurements.

Table 1: Enthalpic and Gibbs Free Energy Data for **Cyclodecanol**

Property	Value	Unit	Source/Method
Standard Enthalpy of Formation (Gas, 298.15 K)	-425.88	kJ/mol	Joback Calculated Property[1]
Standard Gibbs Free Energy of Formation (298.15 K)	-134.81	kJ/mol	Joback Calculated Property[1]

Table 2: Heat Capacity Data for **Cyclodecanol**

Property	Temperature (K)	Value	Unit	Source/Method
Ideal Gas Heat Capacity	298.15	321.4	J/mol·K	Estimated
Ideal Gas Heat Capacity	500	481.23	J/mol·K	Cheméo[1]
Ideal Gas Heat Capacity	550	504.27	J/mol·K	Cheméo[1]
Ideal Gas Heat Capacity	600	525.90	J/mol·K	Cheméo[1]

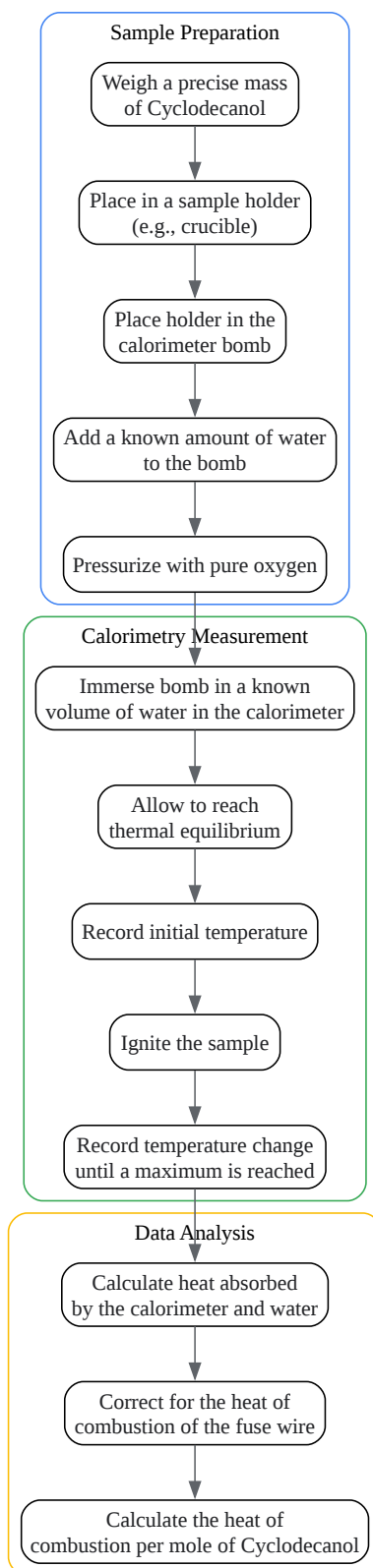
Experimental Protocols

Detailed experimental protocols for the determination of thermochemical data for **cyclodecanol** are not readily available in peer-reviewed literature. However, the following sections describe the standard and well-established methodologies used for cyclic alcohols.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property that can be experimentally determined using a bomb calorimeter.

Workflow for Bomb Calorimetry:



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Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

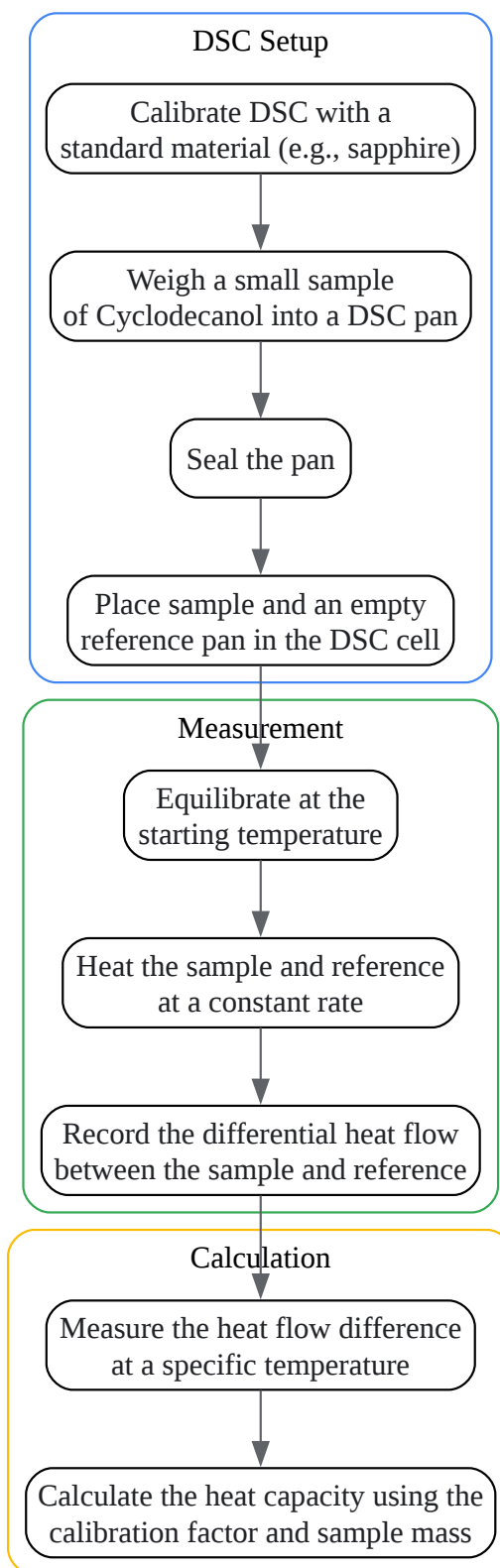
Methodology:

- **Sample Preparation:** A precisely weighed sample of **cyclodecanol** is placed in a crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then pressurized with pure oxygen.
- **Calorimetry Measurement:** The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited electrically via a fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The temperature is monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The total heat absorbed by the calorimeter and the water is calculated from the measured temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid). After correcting for the heat released by the combustion of the fuse wire, the enthalpy of combustion of **cyclodecanol** can be calculated on a molar basis.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Workflow for DSC Measurement of Heat Capacity:



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Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

- **DSC Setup:** The DSC instrument is first calibrated using a standard material with a well-known heat capacity, such as sapphire. A small, accurately weighed sample of **cyclodecanol** is hermetically sealed in a sample pan. An empty sealed pan is used as a reference. Both pans are placed in the DSC cell.
- **Measurement:** The sample and reference pans are heated at a constant rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calculation:** The heat capacity of the sample at a given temperature is calculated from the differential heat flow, the heating rate, the mass of the sample, and the calibration factor determined from the standard.

Biochemical Degradation Pathway of Cyclodecanol

Cyclodecanol can be metabolized by certain microorganisms. A notable example is the degradation pathway in the bacterium *Rhodococcus ruber* SC1.[2][3][4] This pathway involves a series of enzymatic reactions that ultimately convert the cyclic alcohol into a dicarboxylic acid, which can then enter central metabolism.

The degradation begins with the oxidation of **cyclodecanol** to its corresponding ketone, cyclododecanone. This is followed by a Baeyer-Villiger monooxygenase-catalyzed ring-opening reaction to form a lactone. Subsequent hydrolysis and oxidation steps lead to the formation of 1,12-dodecanedioic acid.[3][4]

Signaling Pathway of **Cyclodecanol** Degradation in *Rhodococcus ruber* SC1:



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